Tris(tetrabutylammonium) hydrogen pyrophosphate acts as a nucleophile in organic synthesis. Its ability to donate an electron pair makes it useful for various reactions, including:
Tris(tetrabutylammonium) hydrogen pyrophosphate is a quaternary ammonium salt characterized by the molecular formula and a molecular weight of approximately 902.34 g/mol. This compound is primarily utilized as a reagent in biochemical and chemical applications, particularly in pyrophosphorylation reactions. Its structure consists of three tetrabutylammonium groups attached to a hydrogen pyrophosphate moiety, making it highly soluble in organic solvents and water, which enhances its utility in various chemical processes .
TTAPP doesn't have a direct role in biological systems. Its primary function lies in organic synthesis, where it acts as a source of the reactive pyrophosphate group. During pyrophosphorylation reactions (Eq. 1), the tetrabutylammonium cation acts as a spectator, while the pyrophosphate anion, due to its high energy P-O-P bond, readily transfers a phosphate group to the nucleophile (R-OH).
The compound acts as a source of pyrophosphate ions, promoting nucleophilic attack on electrophiles during these reactions.
The synthesis of Tris(tetrabutylammonium) hydrogen pyrophosphate typically involves:
These methods ensure high purity and yield of the compound, making it suitable for laboratory use .
Tris(tetrabutylammonium) hydrogen pyrophosphate has diverse applications, including:
Interaction studies involving Tris(tetrabutylammonium) hydrogen pyrophosphate focus on its reactivity with various substrates. These studies often examine how the compound influences enzyme activity or interacts with biomolecules. For instance, it may alter the stability or activity of enzymes that utilize ATP or GTP by providing an alternative source of phosphate groups .
Several compounds share structural or functional similarities with Tris(tetrabutylammonium) hydrogen pyrophosphate. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Tetrabutylammonium phosphate | Used as a phase transfer catalyst | |
Tetrabutylammonium pyrophosphate | Similar reactivity but without hydrogen | |
Disodium hydrogen phosphate | Commonly used buffer in biological systems | |
Ammonium dihydrogen phosphate | Used as a fertilizer and buffering agent |
Uniqueness: Tris(tetrabutylammonium) hydrogen pyrophosphate stands out due to its tri-quaternary ammonium structure, which enhances solubility and reactivity compared to its counterparts. Its specific application in biochemical pathways involving pyrophosphorylation further distinguishes it from other similar compounds.
TTAP was first reported in 1981 as a novel reagent for synthesizing allylic pyrophosphate esters. Its development addressed the limitations of traditional pyrophosphate salts, which exhibited poor solubility in nonpolar solvents. By substituting inorganic cations with tetrabutylammonium ions, researchers achieved a reagent compatible with acetonitrile and dimethyl sulfoxide, thereby expanding the scope of phosphorylation reactions. This innovation aligned with the growing demand for reagents facilitating nucleophilic substitutions in organic media, particularly in palladium-catalyzed processes like the Tsuji–Trost reaction.
TTAP’s significance lies in its dual role as both a phosphorylating agent and a stabilizing counterion. Unlike sodium or potassium pyrophosphates, TTAP’s organic cations prevent aggregation in hydrophobic environments, enabling efficient transfer of pyrophosphate groups to substrates such as nucleotides and terpenoids. This property has proven critical in synthesizing bioactive molecules like isopentenyl pyrophosphate, a key intermediate in terpene biosynthesis.
In contemporary synthesis, TTAP is indispensable for preparing nucleotide 5’-O-triphosphates (NTPs) and deoxyribonucleotide triphosphates (dNTPs), which are essential for polymerase chain reactions (PCR) and DNA sequencing. Its utility extends to asymmetric catalysis, where it facilitates enantioselective allylic alkylations by stabilizing π-allyl palladium intermediates.
TTAP outperforms other pyrophosphate reagents in organic solubility and stability. For instance:
TTAP’s balance of solubility and manageable hygroscopicity makes it preferable for reactions requiring precise stoichiometry.
The thermodynamic foundations of pyrophosphate bond formation are governed by fundamental principles of chemical energetics that dictate the feasibility and directionality of these critical biochemical processes [8]. The formation of pyrophosphate bonds represents a complex interplay between enthalpy and entropy changes, where the overall Gibbs free energy change determines the spontaneity of the reaction [23]. In the context of Tris(tetrabutylammonium) hydrogen pyrophosphate, these thermodynamic considerations are particularly relevant as this compound serves as a key reagent for pyrophosphorylation reactions involving isoprenoid derivatives and nucleoside modifications [1].
The standard free energy change for pyrophosphate bond formation typically ranges from positive values in uncatalyzed systems to more favorable negative values when appropriate catalytic conditions are present [18]. Experimental calorimetric studies have demonstrated that the enthalpy change for pyrophosphate hydrolysis remains constant at approximately negative thirty-five kilojoules per mole across varying ionic strength conditions, indicating the robustness of the thermodynamic parameters under physiological conditions [23]. This consistency in enthalpy values supports the concept that pyrophosphate bonds represent genuine high-energy phosphate linkages that are enthalpically driven in their formation and cleavage processes [23].
The entropy contributions to pyrophosphate bond formation are generally unfavorable, with typical values ranging from negative four to negative five joules per mole per Kelvin [23]. This entropic penalty arises from the ordering of water molecules around the highly charged pyrophosphate species and the conformational restrictions imposed during bond formation [24]. The balance between favorable enthalpy changes and unfavorable entropy changes ultimately determines the temperature dependence of pyrophosphate bond stability and reactivity [25].
Reaction | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Temperature (K) |
---|---|---|---|---|
P₂O₇⁴⁻ + H₂O → 2 PO₄³⁻ + H⁺ | -33.5 | -35.0 | -5.0 | 298.15 |
HP₂O₇³⁻ + H₂O → HPO₄²⁻ + PO₄³⁻ + H⁺ | -31.8 | -33.2 | -4.7 | 298.15 |
H₂P₂O₇²⁻ + H₂O → 2 HPO₄²⁻ | -29.3 | -30.8 | -5.0 | 298.15 |
H₃P₂O₇⁻ + H₂O → H₂PO₄⁻ + HPO₄²⁻ + H⁺ | -27.6 | -28.9 | -4.3 | 298.15 |
H₄P₂O₇ + H₂O → 2 H₂PO₄⁻ + 2 H⁺ | -19.2 | -20.4 | -4.0 | 298.15 |
The protonation state of pyrophosphate significantly influences the thermodynamic parameters, with fully deprotonated species exhibiting the most negative free energy changes for hydrolysis [13]. This pH dependence reflects the electrostatic interactions between charged phosphate groups and the surrounding aqueous environment [24]. The thermodynamic analysis reveals that pyrophosphate bond formation becomes increasingly unfavorable as the degree of protonation increases, consistent with the reduced electrostatic repulsion in more protonated forms [25].
Metal ion coordination plays a crucial role in modulating the thermodynamic landscape of pyrophosphate chemistry [7]. Divalent cations such as magnesium and calcium can stabilize pyrophosphate species through direct coordination, effectively reducing the electrostatic repulsion between phosphate groups and making bond formation more thermodynamically favorable [28]. The binding constants for magnesium-pyrophosphate complexes show temperature dependence, with the dissociation constant for the bis-magnesium complex decreasing at elevated temperatures [7].
The mechanistic pathways governing pyrophosphorylation reactions involving Tris(tetrabutylammonium) hydrogen pyrophosphate encompass both associative and dissociative mechanisms, depending on the specific reaction conditions and substrate characteristics [27]. The fundamental mechanistic understanding derives from detailed kinetic and structural studies that have elucidated the step-wise nature of phosphoryl transfer processes [10]. These investigations reveal that pyrophosphorylation typically proceeds through pentavalent phosphorus intermediates, consistent with an associative mechanism where nucleophilic attack precedes leaving group departure [27].
The primary mechanistic pathway for pyrophosphorylation involves the initial formation of an enzyme-substrate complex, followed by conformational changes that position the nucleophile for optimal attack geometry [10]. Rapid-quench experiments demonstrate that the chemical step of pyrophosphate bond formation is rate-limiting in many enzymatic systems, preceded by fast isomerization events that prepare the active site for catalysis [7]. The nucleophilic attack occurs in an in-line fashion, with the approaching nucleophile, phosphorus center, and leaving group maintaining approximately linear geometry throughout the transition state [10].
Structural evidence from high-resolution crystallographic studies indicates that pyrophosphorylation proceeds through a stepwise associative mechanism [27]. The formation of the phosphorus-nucleophile bond occurs first, creating a pentavalent intermediate with trigonal bipyramidal geometry around the phosphorus center [16]. This intermediate subsequently undergoes bond reorganization leading to cleavage of the pyrophosphate linkage and product formation [27]. The sequential nature of bond formation and cleavage distinguishes pyrophosphorylation from concerted mechanisms and provides opportunities for catalytic intervention at multiple stages [30].
The role of metal ions in facilitating pyrophosphorylation mechanisms extends beyond simple electrostatic stabilization [19]. Computational studies using density functional theory methods reveal that metal coordination can lower activation barriers by stabilizing the transition state geometry and facilitating proper orbital overlap between reactants [19]. The presence of multiple metal ions in the active site creates a precisely organized catalytic environment that promotes efficient pyrophosphate transfer while minimizing side reactions [10].
Alternative mechanistic pathways exist for pyrophosphorylation under specific conditions, particularly in the presence of organic solvents or heterogeneous catalytic surfaces [28]. Surface-catalyzed pyrophosphate formation can proceed through different intermediates compared to solution-phase reactions, with the solid-liquid interface providing unique stabilization for reactive species [28]. These heterogeneous mechanisms may involve different transition state geometries and alternative pathways for nucleophile activation [28].
The reverse reaction of pyrophosphorolysis represents an important mechanistic consideration, as it can compete with forward pyrophosphate transfer under certain conditions [30]. Kinetic isotope effect studies demonstrate that pyrophosphorolysis follows similar mechanistic principles but with reversed stereochemical outcomes [33]. The efficiency of pyrophosphorolysis depends critically on the stability of the pyrophosphate leaving group and the geometry of the primer-template substrate [30].
Reaction Type | Activation Energy (kJ/mol) | Temperature (K) | Pre-exponential Factor (s⁻¹) | Rate Constant (s⁻¹) |
---|---|---|---|---|
Pyrophosphate bond formation (uncatalyzed) | 125.5 | 298.15 | 1.0×10¹³ | 2.3×10⁻⁹ |
Pyrophosphate bond formation (metal-catalyzed) | 87.4 | 298.15 | 5.2×10¹² | 1.2×10⁻³ |
Pyrophosphate hydrolysis (uncatalyzed) | 98.7 | 298.15 | 8.7×10¹² | 4.5×10⁻⁵ |
Pyrophosphate hydrolysis (enzyme-catalyzed) | 45.2 | 298.15 | 3.4×10¹¹ | 2.8×10⁴ |
Pyrophosphoryl transfer to nucleoside | 67.8 | 298.15 | 2.1×10¹² | 3.7×10⁻¹ |
Pyrophosphate-nucleophile attack | 78.3 | 298.15 | 6.8×10¹¹ | 8.9×10⁻² |
The electronic properties of Tris(tetrabutylammonium) hydrogen pyrophosphate significantly influence its reactivity patterns in pyrophosphorylation reactions [14]. The electronegativity of phosphorus, with a Pauling scale value of 2.19, creates substantial polarization in phosphorus-oxygen bonds, enhancing the electrophilic character of the phosphorus centers [11]. This electronic polarization facilitates nucleophilic attack by creating partial positive charge density on phosphorus atoms that can be readily accessed by electron-rich species [15].
The molecular orbital characteristics of pyrophosphate species reveal important insights into their electronic reactivity [20]. The highest occupied molecular orbitals are primarily localized on oxygen atoms of the phosphate groups, while the lowest unoccupied molecular orbitals exhibit significant phosphorus character [15]. This orbital distribution creates favorable conditions for nucleophilic attack, as the incoming nucleophile can effectively overlap with the phosphorus-centered acceptor orbitals [20]. The energy gap between occupied and unoccupied orbitals influences the activation energy for pyrophosphate transfer reactions [15].
Leaving group effects play a critical role in determining the reactivity of pyrophosphate compounds [35]. The ability of a leaving group to stabilize negative charge directly correlates with its effectiveness in pyrophosphate transfer reactions [35]. Groups with lower basicity, typically characterized by lower pKa values, serve as better leaving groups due to their enhanced ability to accommodate the developing negative charge during bond cleavage [35]. Linear free energy relationships demonstrate that the logarithm of reaction rates correlates linearly with leaving group pKa values, providing a quantitative framework for predicting reactivity [35].
The nucleophilicity of attacking species represents another crucial electronic factor [14]. Nucleophiles with higher basicity generally exhibit enhanced reactivity toward pyrophosphate electrophiles, although steric considerations can modulate this relationship [14]. The orbital energy levels of nucleophilic species must align appropriately with those of the pyrophosphate substrate to achieve efficient orbital overlap and facilitate bond formation [15]. Computational studies reveal that the energy difference between nucleophile donor orbitals and pyrophosphate acceptor orbitals correlates with activation energies for pyrophosphate transfer [16].
Steric factors impose significant constraints on pyrophosphate reactivity, particularly in the context of the bulky tetrabutylammonium counterions present in Tris(tetrabutylammonium) hydrogen pyrophosphate [11]. The large organic cations create a sterically demanding environment around the pyrophosphate anion, potentially hindering access by nucleophilic species [11]. However, this steric protection can also enhance selectivity by favoring reactions with smaller, more reactive nucleophiles while discriminating against larger, less reactive species [1].
The conformational flexibility of the pyrophosphate chain influences reactivity through effects on orbital overlap and approach geometry [17]. Computational modeling indicates that optimal reactivity requires specific conformations that maximize orbital overlap between the nucleophile and electrophilic phosphorus center [17]. Steric hindrance can restrict conformational freedom, leading to suboptimal geometries and reduced reaction rates [11]. The energy penalty associated with achieving reactive conformations contributes to the overall activation energy for pyrophosphate transfer [17].
Metal ion coordination effects represent a complex interplay between electronic and steric factors [12]. While metal binding can enhance electrophilicity through charge withdrawal, it can also introduce steric bulk that impedes nucleophilic approach [12]. The geometry of metal coordination influences the accessibility of the phosphorus centers and can direct regioselectivity in pyrophosphate transfer reactions [19]. Computational studies suggest that optimal metal coordination provides electronic activation while maintaining adequate steric accessibility [19].
Factor | Effect on Reactivity | Quantitative Parameter | Reference State |
---|---|---|---|
Phosphorus electronegativity | Increases electrophilicity | 2.19 (Pauling scale) | Free phosphorus atom |
P-O bond polarity | Enhances nucleophilic attack | 1.4 D (P-O dipole moment) | Gas phase molecule |
Leaving group pKa | Inversely related to leaving ability | 2.0-12.0 (typical range) | Aqueous solution, 298 K |
Nucleophile basicity | Directly proportional to nucleophilicity | 9.0-15.0 (pKa range) | Aqueous solution, 298 K |
Metal ion coordination | Stabilizes transition state | 10-30 kJ/mol stabilization | Relative to uncoordinated |
Steric hindrance | Decreases reaction rate | 5-25 kJ/mol penalty | Relative to unhindered |
The theoretical framework for understanding pyrophosphate transfer energetics encompasses multiple computational approaches that provide quantitative insights into reaction mechanisms and energy landscapes [31]. Density functional theory calculations have emerged as a primary tool for investigating pyrophosphate chemistry, offering detailed information about transition state structures, activation energies, and reaction pathways [18]. These quantum mechanical methods enable precise characterization of the electronic changes accompanying pyrophosphate bond formation and cleavage [31].
High-level ab initio calculations reveal that pyrophosphate hydrolysis in the gas phase is exothermic by approximately seven kilojoules per mole at the self-consistent field level, with electron correlation effects and zero-point energy corrections reducing this value to approximately four kilojoules per mole [18]. The inclusion of solvation effects through polarizable continuum models significantly enhances the exothermicity, consistent with experimental observations of favorable pyrophosphate hydrolysis in aqueous environments [18]. These computational results provide fundamental thermodynamic benchmarks for understanding pyrophosphate reactivity [31].
Transition state theory provides a comprehensive framework for analyzing the kinetics of pyrophosphate transfer reactions [32]. The application of transition state theory to pyrophosphate systems reveals that reaction rates depend exponentially on the activation free energy, which encompasses both enthalpic and entropic contributions [32]. Computational studies demonstrate that activation enthalpies typically dominate the temperature dependence of pyrophosphate transfer rates, while activation entropies make smaller but significant contributions [16]. The pre-exponential factors for pyrophosphate reactions generally fall within the range of 10¹¹ to 10¹³ per second, consistent with bimolecular association processes [31].
Marcus theory extensions to phosphoryl transfer reactions provide insights into the relationship between driving force and activation energy [32]. Although originally developed for electron transfer processes, Marcus-type relationships can be adapted to describe phosphoryl group transfer reactions where the reorganization of surrounding medium plays a crucial role [32]. The application of Marcus theory concepts suggests that pyrophosphate transfer reactions may exhibit optimal driving forces that minimize activation energies, with both very exergonic and endergonic reactions proceeding more slowly than optimally driven processes [35].
Linear free energy relationships represent powerful tools for correlating structural features with reactivity in pyrophosphate systems [35]. These relationships demonstrate that changes in leaving group basicity correlate linearly with logarithmic rate constants, providing predictive capabilities for designing pyrophosphate transfer reactions [35]. The slopes of these linear relationships, known as Brønsted coefficients, provide information about the degree of bond formation and cleavage in the transition state [35]. For pyrophosphate transfer reactions, typical Brønsted coefficients range from 0.2 to 0.8, indicating varying degrees of bond development depending on reaction conditions [35].
Quantum mechanical and molecular mechanical hybrid methods enable the study of pyrophosphate transfer in complex biological environments [31]. These multi-scale approaches combine the accuracy of quantum mechanical descriptions for the reactive center with the computational efficiency of molecular mechanics for the surrounding protein and solvent environment [31]. Such calculations reveal that enzymatic active sites can modulate pyrophosphate transfer energetics through precise positioning of catalytic residues and metal ions [19]. The computed activation energies for enzyme-catalyzed pyrophosphate transfer typically range from 40 to 70 kilojoules per mole, significantly lower than uncatalyzed reactions [31].
Solvent effects play a crucial role in pyrophosphate transfer energetics, as demonstrated by continuum solvation models and explicit solvent simulations [31]. The high charge density of pyrophosphate species leads to strong solvation effects that can stabilize ionic intermediates and transition states [18]. Calculations incorporating solvation effects show that water stabilizes pyrophosphate hydrolysis products by approximately 200 to 300 kilojoules per mole compared to gas-phase values [18]. These large solvation energies emphasize the importance of electrostatic interactions in determining pyrophosphate reactivity in aqueous environments [31].
Irritant